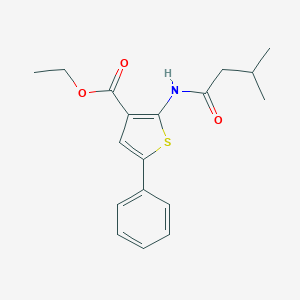![molecular formula C23H18N2O3 B376577 ETHYL 4-[4-OXO-2-PHENYL-3(4H)-QUINAZOLINYL]BENZOATE](/img/structure/B376577.png)
ETHYL 4-[4-OXO-2-PHENYL-3(4H)-QUINAZOLINYL]BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[4-oxo-2-phenylquinazolin-3(4H)-yl]benzoate is a quinazolinone derivative known for its diverse biological activities. Quinazolinones are a class of heterocyclic compounds that have been extensively studied due to their potential therapeutic applications, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-oxo-2-phenylquinazolin-3(4H)-yl]benzoate typically involves the reaction of quinazolinylbenzoic acid with various reagents. One common method includes the reaction of quinazolinylbenzoic acid with hydrazine hydrate to form benzoylhydrazide. This intermediate can then be treated with different reagents such as 3-nitrobenzaldehyde, acetyl acetone, ethyl acetoacetate, and ammonium thiocyanate to yield various quinazoline derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-oxo-2-phenylquinazolin-3(4H)-yl]benzoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazolinone core, leading to different biological activities.
Substitution: Substitution reactions, particularly at the phenyl ring, can yield a wide range of derivatives with potential therapeutic applications.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, 3-nitrobenzaldehyde, acetyl acetone, ethyl acetoacetate, and ammonium thiocyanate. Reaction conditions typically involve refluxing in suitable solvents and may require catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions are various quinazoline derivatives, each with unique biological activities. For example, the reaction with hydrazine hydrate yields benzoylhydrazide, which can be further modified to produce compounds with antibacterial and antifungal properties .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.
Biology: Exhibits significant antibacterial and antifungal activities.
Medicine: Potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-oxo-2-phenylquinazolin-3(4H)-yl]benzoate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and proteins involved in cell proliferation. The compound’s antibacterial and antifungal activities are likely due to its ability to disrupt cell membrane integrity and inhibit essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzenesulfonamide: Known for its anti-inflammatory and analgesic properties.
7-chloro-4-oxo-2-phenylquinazoline-3(4H-yl) substituted urea derivatives: Exhibits significant anticancer activity.
Uniqueness
Ethyl 4-[4-oxo-2-phenylquinazolin-3(4H)-yl]benzoate is unique due to its versatile biological activities and its potential as a precursor for synthesizing a wide range of quinazoline derivatives. Its ability to undergo various chemical reactions and form biologically active compounds makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C23H18N2O3 |
|---|---|
Molecular Weight |
370.4g/mol |
IUPAC Name |
ethyl 4-(4-oxo-2-phenylquinazolin-3-yl)benzoate |
InChI |
InChI=1S/C23H18N2O3/c1-2-28-23(27)17-12-14-18(15-13-17)25-21(16-8-4-3-5-9-16)24-20-11-7-6-10-19(20)22(25)26/h3-15H,2H2,1H3 |
InChI Key |
OZZMDBYKWJXCRC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methyl-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B376498.png)

![Ethyl 4-(4-ethoxyphenyl)-2-[(3-methylbutanoyl)amino]thiophene-3-carboxylate](/img/structure/B376501.png)
![N-(3-bromophenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B376503.png)
![N-(3-methylphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B376505.png)
![N-(4-methylphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B376506.png)
![N-(4-bromophenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B376509.png)
![N-(4-ethoxyphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B376510.png)


![Ethyl 2-[(2,2-dimethylpropanoyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B376514.png)

